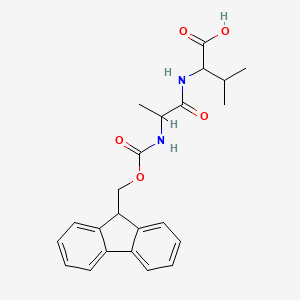
Methyl 5-isocyanatopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-isocyanatopentanoate is an organic compound with the molecular formula C7H11NO3 It is a derivative of pentanoic acid and contains both ester and isocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-isocyanatopentanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-aminopentanoate with phosgene. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
Methyl 5-aminopentanoate+Phosgene→Methyl 5-isocyanatopentanoate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic gas, necessitates stringent safety measures, including closed systems and proper ventilation.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-isocyanatopentanoate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: For addition reactions, common reagents include methanol, ethanol, and various amines.
Water: Hydrolysis reactions typically occur under aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate.
Major Products:
Urethanes and Ureas: Formed from addition reactions with alcohols and amines.
Primary Amines: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions.
Applications De Recherche Scientifique
Methyl 5-isocyanatopentanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Mécanisme D'action
The mechanism of action of methyl 5-isocyanatopentanoate primarily involves the reactivity of the isocyanate group. Isocyanates are electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 5-isocyanatopentanoate can be compared with other isocyanate-containing compounds such as:
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but lacking the ester functionality.
Ethyl isocyanatopentanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of both ester and isocyanate functional groups, which allows for a broader range of chemical reactivity and applications compared to simpler isocyanates.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl 5-isocyanatopentanoate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
Clé InChI |
MYRWIORDPCPHHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


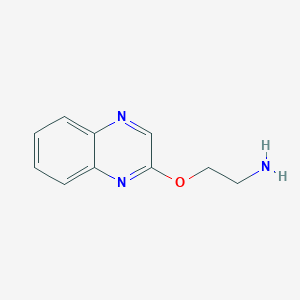

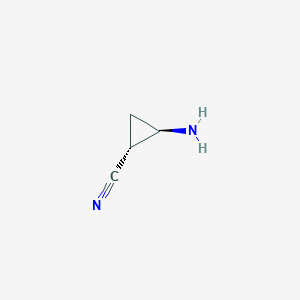
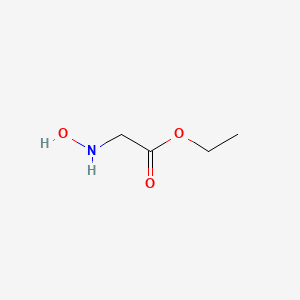

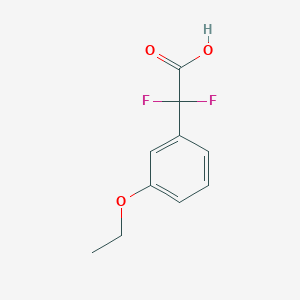
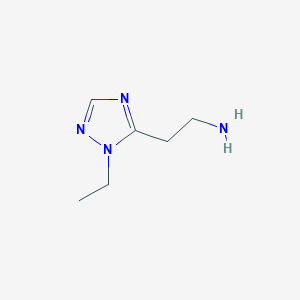


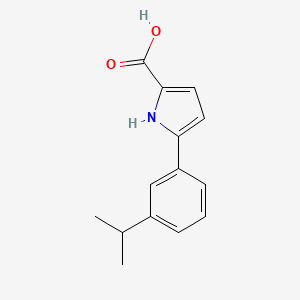
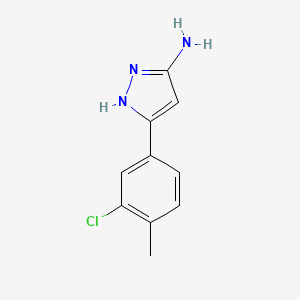
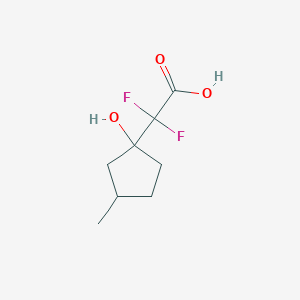
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
